

D-Allose: A Comprehensive Technical Guide to its Biological Functions and Physiological Effects

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	D-Allose	
Cat. No.:	B117823	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Allose, a rare aldohexose sugar, has emerged as a molecule of significant interest in the scientific community due to its diverse and potent biological activities. Unlike its abundant stereoisomer, D-glucose, **D-allose** is not readily metabolized, yet it exerts profound physiological effects, including anti-cancer, anti-inflammatory, anti-hyperglycemic, and neuroprotective properties. This technical guide provides an in-depth exploration of the biological functions and physiological effects of **D-Allose**, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are investigating the therapeutic potential of this unique rare sugar.

Introduction

D-Allose is a C3 epimer of D-glucose and is found in nature in very small quantities.[1] Its limited availability historically hindered extensive research into its biological properties. However, advancements in production methods have made **D-allose** more accessible for scientific investigation, unveiling a wide array of promising physiological effects.[2] This guide

synthesizes the current understanding of **D-allose**'s mechanisms of action and its potential applications in medicine.

Biological Functions and Physiological Effects Anti-Cancer Effects

D-Allose has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines. Its anti-cancer activity is attributed to several mechanisms, including the induction of reactive oxygen species (ROS), inhibition of glycolysis, and modulation of key signaling pathways involved in cell growth and survival.[3]

Quantitative Data on Anti-Cancer Effects

Cell Line	Cancer Type	Parameter	Value	Reference
MOLT-4F	Human Leukemia	GI50	1300 μΜ	[4]
RT112	Bladder Cancer	Cell Viability (50mM D-allose, 24h)	68.4 ± 1.9% of control	[5]
253J	Bladder Cancer	Cell Viability (50mM D-allose, 24h)	68.2 ± 2.2% of control	[5]
J82	Bladder Cancer	Cell Viability (50mM D-allose, 24h)	60.9 ± 3.4% of control	[5]
HSC-3	Head and Neck Cancer	Tumor Volume Reduction (in vivo)	Reduced to 61% of control (Day 15)	[6]

Anti-Inflammatory Effects

D-Allose exhibits potent anti-inflammatory properties by modulating the production of inflammatory cytokines and reducing the infiltration of inflammatory cells.[7][8] Studies in

animal models of cerebral ischemia and in vitro models using immune cells have highlighted its ability to suppress key inflammatory mediators.[1]

Quantitative Data on Anti-Inflammatory Effects

Model	Parameter	Treatment	Result	Reference
Rat Model of Cerebral Ischemia/Reperf usion	Infarct Volume	D-allose (300 mg/kg)	90.9 ± 13.5 mm ³ (vs. 114.9 ± 15.3 mm ³ in vehicle)	
Mouse Water Intoxication Model	Brain TNF-α level	D-allose (400 mg/kg)	Significant reduction compared to edema group	[2]
Mouse Water Intoxication Model	Brain IL-6 level	D-allose (400 mg/kg)	Significant reduction compared to edema group	[2]
Murine Plasmacytoid Dendritic Cells	IFN-α production (stimulated with ssRNA)	D-allose	Severely decreased	[1][3]
Murine Plasmacytoid Dendritic Cells	IL-12p40 production (stimulated with ssRNA)	D-allose	Severely decreased	[1][3]

Anti-Hyperglycemic Effects

D-Allose has been shown to improve glucose tolerance and modulate insulin response, suggesting its potential as a therapeutic agent for managing hyperglycemia.[9] While much of the clinical data focuses on the related rare sugar D-allulose, the findings provide strong evidence for the anti-hyperglycemic potential of this class of monosaccharides.

Quantitative Data on Anti-Hyperglycemic Effects (D-allulose as a reference)

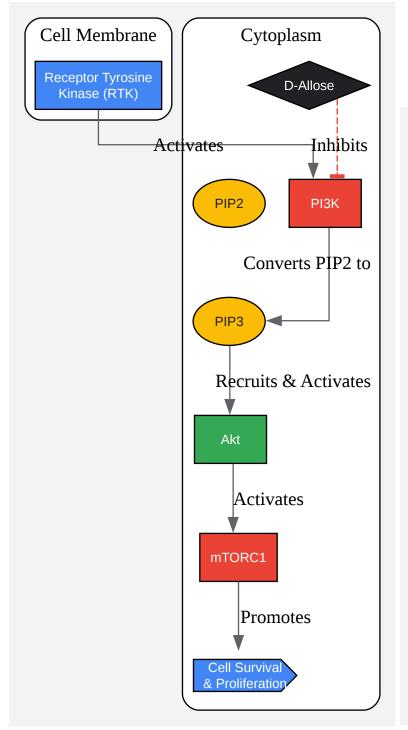
Study Population	Treatment	Parameter	Result	Reference
Healthy Adults	7.5g D-allulose with sucrose load	Plasma Glucose at 30 min	Mean difference of 11 mg/dL lower than placebo (p=0.005)	[1]
Healthy Adults	10g D-allulose with sucrose load	Plasma Glucose at 30 min	Mean difference of 12 mg/dL lower than placebo (p=0.002)	[1]
Healthy Adults	10g D-allulose with sucrose load	Plasma Insulin at 30 min	Mean difference of 14 μU/mL lower than placebo (p=0.006)	[1]
Type 1 Diabetic Mice with Islet Transplant	D-allose infusion	Casual Blood Glucose (Day 14)	100.44 ± 5.58 mg/dl (vs. 232.7 ± 55.32 mg/dl in control)	[9]

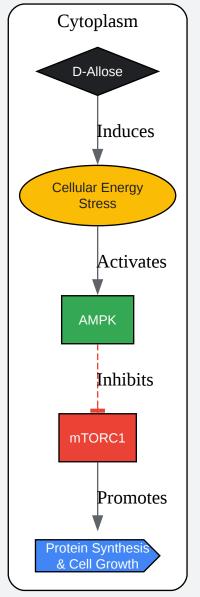
Neuroprotective Effects

The neuroprotective properties of **D-allose** are closely linked to its anti-inflammatory and anti-oxidative effects.[8] In animal models of stroke, **D-allose** has been shown to reduce brain damage and improve neurological outcomes.

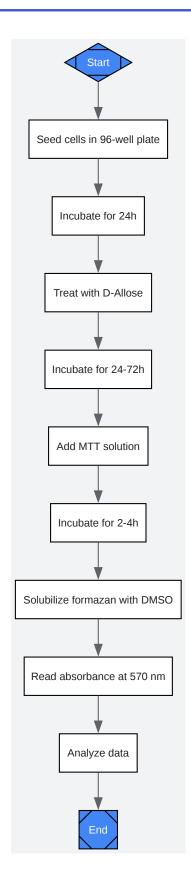
Quantitative Data on Neuroprotective Effects

Model	Treatment	Parameter	Result	Reference
Rat Model of Focal Cerebral Ischemia	D-allose (400 mg/kg)	Brain Damage (Infarction and Atrophy Volume)	Significantly decreased compared to vehicle	[8]
Rat Model of Focal Cerebral Ischemia	D-allose (400 mg/kg)	Behavioral Deficits	Significantly decreased compared to vehicle	[8]
Gerbil Model of Transient Forebrain Ischemia	D-allose (400 mg/kg)	Ischemia- induced cytokine production	Reduced	
Gerbil Model of Transient Forebrain Ischemia	D-allose (400 mg/kg)	Oxidative Stress	Reduced	


Signaling Pathways Modulated by D-Allose


D-Allose exerts its diverse biological effects by modulating several key intracellular signaling pathways. The PI3K/Akt and AMPK/mTOR pathways are central to its mechanism of action.

PI3K/Akt Signaling Pathway


The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. **D-Allose** has been shown to inhibit this pathway in cancer cells, contributing to its anti-proliferative effects.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. windows Graphviz: How to go from .dot to a graph? Stack Overflow [stackoverflow.com]
- 3. Immunomodulatory effects of D-allose on cytokine production by plasmacytoid dendritic cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. In vitro and in vivo effects of D-allose: up-regulation of thioredoxin-interacting protein in head and neck cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Examples graphviz 0.21 documentation [graphviz.readthedocs.io]
- 8. Detection and Quantification of Cytokines and Other Biomarkers PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Network Drawing [biostars.org]
- To cite this document: BenchChem. [D-Allose: A Comprehensive Technical Guide to its Biological Functions and Physiological Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b117823#biological-functions-and-physiological-effects-of-d-allose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com